

In-Depth Technical Guide: The Biological Targets of DD-03-156

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Compound of Interest

Compound Name: DD-03-156

Cat. No.: B10824002

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of **DD-03-156**, a potent and selective protein degrader. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for professionals in the fields of chemical biology and drug discovery.

Executive Summary

DD-03-156 is a heterobifunctional degrader, specifically a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of specific protein targets within the cell. It achieves this by hijacking the ubiquitin-proteasome system. Composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a warhead based on the BRAF inhibitor dabrafenib, **DD-03-156** surprisingly does not target BRAF for degradation. Instead, it potently and selectively induces the degradation of two primary biological targets: Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2)[1]. This redirection of targeting highlights a key principle in PROTAC design: the final degradation specificity is not solely determined by the warhead's original target.

Quantitative Analysis of DD-03-156-Mediated Degradation

The degradation efficiency of **DD-03-156** has been quantified through comprehensive chemo-proteomic studies. The following tables summarize the degradation data for its primary targets, CDK17 and LIMK2, in MOLT-4 cells treated with 1 μ M of **DD-03-156** for 5 hours. The data is presented as the relative fold change in protein abundance compared to a DMSO-treated control.

Table 1: Degradation of Primary Biological Targets by **DD-03-156**

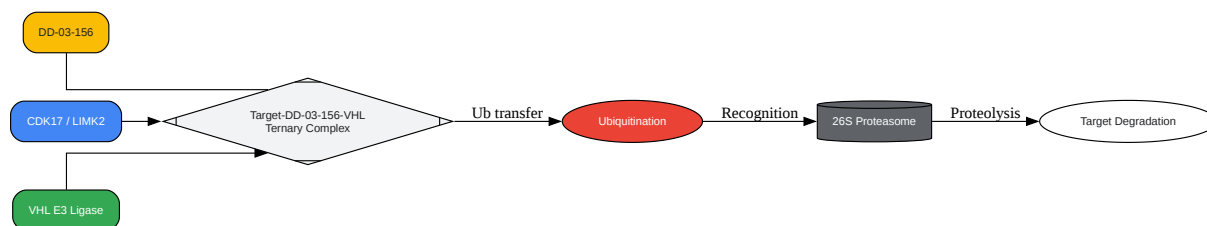
Target Protein	Cell Line	Treatment Concentration	Treatment Duration	Relative Fold Change in Abundance
CDK17	MOLT-4	1 μ M	5 hours	-2.18
LIMK2	MOLT-4	1 μ M	5 hours	-1.74

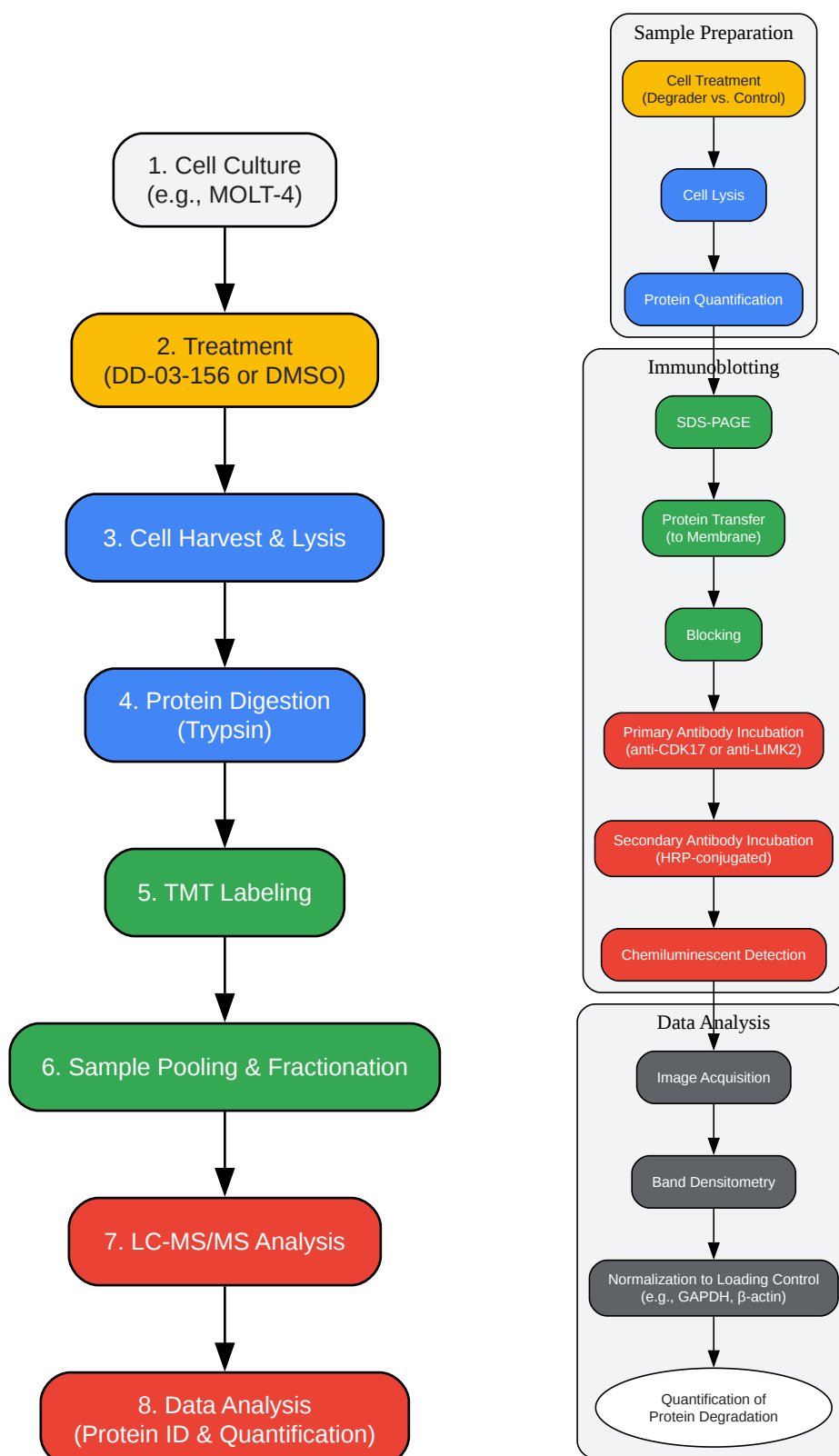
Data extracted from Donovan, K.A., et al. (2020). Mapping the Degradable Kinome Provides a Resource for Expedited Degradation Development. Cell, 183(6), 1714-1731.e10.[\[1\]](#)

Note: While the study provides robust data on the extent of degradation at a specific concentration and time point, explicit DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for **DD-03-156** were not reported in this publication.

Mechanism of Action: A Signaling Pathway Perspective

DD-03-156 functions by inducing the formation of a ternary complex between its target protein (CDK17 or LIMK2) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.





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References

- 1. PRIDE - PRoteomics IDentifications Database [ebi.ac.uk]
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